Myristoleic Acid

説明

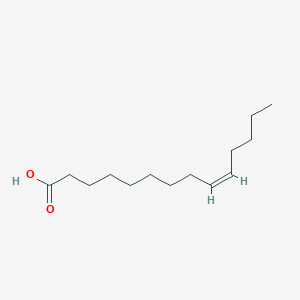

Structure

3D Structure

特性

IUPAC Name |

(Z)-tetradec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWVWXASSLXJHU-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041568 | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

544-64-9 | |

| Record name | Myristoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Tetradecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Tetradecenoic acid, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-9-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF23WGD123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Myristoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Myristoleic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleic acid, a monounsaturated omega-5 fatty acid, is gaining attention in the scientific community for its diverse biological activities, including potential anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution in various organisms, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound (cis-9-tetradecenoic acid) is a C14:1 monounsaturated fatty acid found in a variety of natural sources, though it is generally less common than other fatty acids like oleic or palmitic acid. Its unique structure and metabolic roles have made it a subject of interest for its potential therapeutic applications. This document summarizes the current knowledge on the primary natural reservoirs of this compound, its quantitative distribution, and the analytical methods used for its study.

Natural Sources and Distribution of this compound

This compound is distributed across the plant and animal kingdoms, as well as in various microorganisms. The concentration of this fatty acid can vary significantly depending on the species, tissue, and environmental conditions.

Plant Sources

The plant kingdom, particularly the seed oils of the Myristicaceae family, represents one of the most significant sources of this compound.

-

Myristicaceae Family: This family of flowering plants, commonly known as the nutmeg family, is a prominent source of this compound. Notably, the seed oil of some species can contain up to 30% of this fatty acid[1]. One of the richest known natural sources is the African nutmeg, Pycnanthus angolensis, with its seed fat containing 19.4% to 26.3% this compound. Another analysis of P. angolensis seed oil reported a this compound content of 23.6%. While nutmeg (Myristica fragrans) is often cited as a source, some analyses of its seed oil have shown high concentrations of myristic acid but have not detected this compound, indicating variability within the family and the need for species-specific analysis.

-

Other Plant Sources: this compound has also been identified in other plant species, such as Saw palmetto (Serenoa repens)[1].

Animal Sources

This compound is found in the depot fats and tissues of various terrestrial and marine animals.

-

Dairy Products: Dairy is a notable source of this compound in the human diet. Butter contains a relatively high amount, approximately 1.14 g per 100 g of edible portion, while cream contains around 0.31 g per 100 g[2]. Milk and yogurt also contain small quantities of this fatty acid[2]. The fatty acid profile of milk can vary between different animal species, with ruminant milk generally having a different composition compared to non-ruminant milk.

-

Meat Products: The concentration of this compound in meat varies depending on the animal and the cut. For instance, the brisket of adult cattle has been found to contain approximately 0.32 g per 100 g of edible portion. It is also present in smaller amounts in horse, chicken, and turkey meat[2]. Suet can contain up to 0.5 g per 100 g[2].

-

Marine Organisms: this compound is present in the fats of marine animals, including whale blubber and turtle fat[2]. It has also been detected in certain fish species, such as eel fillet (0.18 g/100 g) and sturgeon (0.01 g/100 g)[2]. An isomer of this compound, 5-tetradecenoic acid, was discovered in dolphin and whale head oils[3].

Microbial Sources

Several microorganisms are capable of synthesizing this compound.

-

Bacteria: The gut bacterium Enterococcus faecalis has been shown to produce this compound[4]. Some thermophilic bacteria isolated from hot springs also contain this fatty acid[3].

-

Cyanobacteria: The cyanobacterium Cyanobacterium sp. IPPAS B-1200 is a notable microbial source, with this compound constituting approximately 10% of its total fatty acids.

-

Yeasts: this compound has been identified in the lipids of various yeast species.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for this compound content in various natural sources.

Table 1: this compound Content in Plant Sources

| Plant Source | Family | Part | This compound Content |

| Pycnanthus angolensis (African Nutmeg) | Myristicaceae | Seed Fat | 19.4 - 26.3% |

| Pycnanthus angolensis (African Nutmeg) | Myristicaceae | Seed Oil | 23.6% |

| Serenoa repens (Saw Palmetto) | Arecaceae | Fruit Extract | Present |

| Myristicaceae species (general) | Myristicaceae | Seed Oil | Up to 30%[1] |

Table 2: this compound Content in Animal Sources

| Animal Source | Tissue/Product | This compound Content ( g/100g ) |

| Butter | 1.14[2] | |

| Cream | 0.31[2] | |

| Cattle (brisket) | Meat | 0.32[2] |

| Suet | 0.5[2] | |

| Eel | Fillet | 0.18[2] |

| Sturgeon | 0.01[2] | |

| Cured Raw Beef (Bresaola) | 0.01[2] | |

| Salami | 0.02[2] |

Table 3: this compound Content in Microbial Sources

| Microbial Source | Type | This compound Content (% of total fatty acids) |

| Cyanobacterium sp. IPPAS B-1200 | Cyanobacterium | ~10% |

| Enterococcus faecalis | Bacterium | Producer |

| Various Yeasts | Yeast | Present |

Experimental Protocols

The accurate quantification of this compound from biological matrices is crucial for research and development. The following section outlines a detailed protocol for the extraction and analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS), based on established methodologies.

Extraction and Quantification of Total Fatty Acids from Biological Samples by GC-MS

This protocol is adapted from the LIPID MAPS standard method and is applicable to various biological samples such as cells, tissues, plasma, and microbial cultures[5].

4.1.1. Materials and Reagents

-

Methanol (HPLC grade)

-

Iso-octane (HPLC grade)

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH)

-

Pentafluorobenzyl bromide (PFB-Br)

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (HPLC grade)

-

Deuterated internal standards (e.g., myristic acid-d3)

-

Primary fatty acid standards for calibration curve

-

Glass tubes (16x125 mm and 10x75 mm)

-

Vortex mixer

-

Centrifuge

-

SpeedVac or nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)

4.1.2. Sample Preparation and Lipid Extraction

-

Sample Homogenization:

-

Tissues: Weigh a known amount of tissue (e.g., 10-50 mg) and homogenize in a suitable buffer or solvent (e.g., methanol).

-

Cells: Pellet a known number of cells by centrifugation and resuspend in phosphate-buffered saline (PBS).

-

Plasma/Serum: Use a defined volume (e.g., 100-200 µL).

-

Plant Seeds: Grind the seeds to a fine powder before extraction.

-

-

Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., myristic acid-d3) to each sample. This is crucial for accurate quantification.

-

Lipid Extraction (Folch Method or similar):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

-

Vortex thoroughly for 2-5 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Saponification (for Total Fatty Acids):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen or in a SpeedVac.

-

Add a solution of 0.5 M KOH in methanol.

-

Incubate at 60-80°C for 1 hour to hydrolyze the ester linkages and release the fatty acids.

-

Acidify the solution with HCl to protonate the fatty acids.

-

-

Fatty Acid Extraction:

-

Add iso-octane or hexane to the acidified solution.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper organic phase containing the free fatty acids. Repeat the extraction for complete recovery.

-

4.1.3. Derivatization to Pentafluorobenzyl (PFB) Esters

-

Evaporate the solvent from the fatty acid extract.

-

Add 25 µL of 1% DIPEA in acetonitrile and 25 µL of 1% PFB-Br in acetonitrile.

-

Incubate at room temperature for 20-30 minutes.

-

Dry the sample under nitrogen or in a SpeedVac.

-

Reconstitute the derivatized fatty acids in a small volume of iso-octane for GC-MS analysis.

4.1.4. GC-MS Analysis

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

-

Gas Chromatography:

-

Column: Use a suitable capillary column for fatty acid analysis (e.g., a mid-polar phase column).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) to elute all fatty acids. The exact program will depend on the column and the specific fatty acids of interest.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Chemical Ionization (NCI) is often used for PFB derivatives for high sensitivity.

-

Detection Mode: Selected Ion Monitoring (SIM) of the characteristic ions for this compound and the internal standard will provide the best sensitivity and specificity.

-

4.1.5. Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard. Process these standards in the same way as the samples.

-

Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.

-

Calculate the concentration of this compound in the unknown samples by using the peak area ratios and the regression equation from the calibration curve.

Signaling Pathways and Biological Activities

This compound is not only a structural component of lipids but also an active signaling molecule involved in various cellular processes.

Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis and necrosis in human prostate cancer cells (LNCaP)[4]. This cytotoxic effect suggests its potential as an anti-cancer agent. The underlying mechanism likely involves its integration into cell membranes, leading to structural defects and the initiation of cell death pathways.

Protein Myristoylation and Signal Transduction

This compound is a metabolite of myristic acid, which is a key player in N-myristoylation, a lipid modification that attaches myristate to the N-terminal glycine of many proteins. This modification is crucial for membrane targeting and signal transduction. This compound has been found to acylate recoverin, a protein involved in signal transduction in photoreceptors[3]. It also suppresses the kinase activity of Src and blocks Pyk2 phosphorylation in osteoclasts by inhibiting myristoylation[4].

Wnt/β-Catenin and ERK Pathways

This compound has been shown to promote anagen signaling in dermal papilla cells by activating the Wnt/β-catenin and ERK pathways, which are crucial for hair growth[4].

Conclusion

This compound, while not as abundant as other fatty acids, is found in a diverse range of natural sources and exhibits interesting biological activities that warrant further investigation. The seed oils of the Myristicaceae family, particularly Pycnanthus angolensis, stand out as exceptionally rich sources. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of this compound in various biological matrices. A deeper understanding of its role in cellular signaling pathways may open new avenues for the development of novel therapeutic agents for a variety of conditions. This document serves as a foundational resource to aid researchers in the exploration of this promising fatty acid.

References

The Biological Role of Myristoleic Acid in Mammals: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleic acid (MA), a 14-carbon omega-5 monounsaturated fatty acid, is emerging from relative obscurity to become a molecule of significant interest in mammalian biology and therapeutic development. Though present in small quantities in the human diet and endogenous pools, its diverse physiological activities are profound.[1] It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1) and is also produced by certain gut microbes, highlighting a complex interplay between host and microbiome.[2][3][4] This document provides a comprehensive technical overview of the multifaceted biological roles of this compound in mammals, summarizing key quantitative data, detailing relevant signaling pathways and experimental methodologies, and exploring its therapeutic potential.

Introduction and Biosynthesis

This compound (cis-Δ9-tetradecenoic acid) is a monounsaturated fatty acid found in various natural sources, including dairy products, nutmeg, and the seed oil of plants from the Myristicaceae family.[2][5] In mammals, it is endogenously synthesized from its saturated counterpart, myristic acid, a reaction catalyzed by the delta-9-desaturase enzyme, Stearoyl-CoA desaturase-1 (SCD1).[3] This conversion is a critical step, as it transforms a saturated fatty acid into an unsaturated one, thereby altering its physical and biological properties.[6] Furthermore, recent evidence has highlighted the gut microbiome, specifically species like Enterococcus faecalis, as a significant source of this compound, linking dietary components like ginseng to its production.[2][4]

Core Biological Roles and Mechanisms of Action

This compound exerts a wide range of effects across various physiological systems, acting as a signaling molecule and a structural component of cellular membranes.

Metabolic Regulation: A Lipokine for Energy Homeostasis

MA has been identified as a potent regulator of energy metabolism, particularly in the context of obesity and related disorders.

-

Brown Adipose Tissue (BAT) Activation: this compound produced by the gut bacterium E. faecalis has been shown to reduce adiposity by activating brown adipose tissue and promoting the formation of beige fat.[4][7] This activation increases energy expenditure, positioning MA as a key mediator in the gut-microbiota-BAT axis.[4]

-

Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD induced by a high-fat/high-sucrose diet, oral supplementation with this compound led to reduced body weight, total triglycerides, and cholesterol.[2] It also reversed hepatocyte ballooning, suggesting a protective role against liver damage.[2]

Anti-Cancer Activity

MA demonstrates significant cytotoxic effects against several cancer cell lines, most notably prostate cancer.

-

Induction of Apoptosis and Necrosis: It is a primary cytotoxic component in the extract of Serenoa repens (Saw Palmetto).[2][3] Studies on the human prostatic carcinoma cell line LNCaP show that MA induces cell death through a mix of apoptosis and necrosis, partially associated with caspase activation.[2][8][9]

-

Enzyme Inhibition: MA is a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory pathways that can promote cancer progression, particularly in pancreatic cancer.[10]

Bone Health and Osteoclastogenesis

MA plays a crucial inhibitory role in bone resorption, suggesting its potential as a therapeutic agent for osteoporosis.

-

Inhibition of Osteoclast Formation: In mouse models, administration of this compound prevents bone loss by inhibiting the formation and differentiation of osteoclasts, the cells responsible for bone breakdown.[2]

-

Suppression of Src and Pyk2 Signaling: The mechanism involves the suppression of the kinase activity of Src, a key player in the cytoskeletal changes required for bone resorption.[2][11] MA is believed to inhibit N-myristoyl-transferase, an enzyme essential for the myristoylation process that allows Src to traffic to the plasma membrane and become active.[11] This leads to the downstream attenuation of Pyk2 phosphorylation.[11]

Dermatological and Hair Health

MA has shown potential in treating skin disorders and promoting hair growth.

-

Antibiofilm Activity: It effectively inhibits biofilm formation by Cutibacterium acnes, a bacterium implicated in the pathogenesis of acne, by reducing cell hydrophobicity.[2]

-

Hair Growth Promotion: In dermal papilla cells, which are crucial for hair follicle cycling, this compound activates the Wnt/β-catenin and ERK pathways.[2] This activation promotes cell proliferation and autophagy, suggesting a protective role against hair loss disorders like alopecia.[2]

References

- 1. blog.healthmatters.io [blog.healthmatters.io]

- 2. metabolon.com [metabolon.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound produced by enterococci reduces obesity through brown adipose tissue activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myristoleic acid | Cyberlipid [cyberlipid.gerli.com]

- 6. Frontiers | Analysis of Delta(9) fatty acid desaturase gene family and their role in oleic acid accumulation in Carya cathayensis kernel [frontiersin.org]

- 7. gut.bmj.com [gut.bmj.com]

- 8. This compound, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits osteoclast formation and bone resorption by suppressing the RANKL activation of Src and Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism and Degradation of Myristoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myristoleic acid (cis-Δ9-tetradecenoic acid, 14:1n-5) is an omega-5 monounsaturated fatty acid gaining significant attention in biomedical research. While not as common as other fatty acids, it plays crucial roles in cellular signaling, membrane fluidity, and metabolic regulation. Its synthesis and degradation are tightly controlled processes, and dysregulation is implicated in various pathological and physiological states. This guide provides an in-depth overview of the core metabolic pathways of this compound, quantitative data, relevant experimental protocols, and associated signaling cascades.

Anabolism: Synthesis of this compound

This compound is endogenously synthesized from its saturated counterpart, myristic acid (14:0). The key and rate-limiting step is the introduction of a single cis double bond at the delta-9 position of the fatty acyl-CoA chain.

Enzymatic Reaction: The synthesis is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1) , an integral membrane protein located in the endoplasmic reticulum.[1][2] The reaction requires molecular oxygen (O₂), NAD(P)H, and an electron transport chain involving cytochrome b5 reductase and cytochrome b5.[2]

The overall reaction is: Myristoyl-CoA + NAD(P)H + H⁺ + O₂ → Myristoleoyl-CoA + NAD(P)⁺ + 2H₂O

While human SCD1 and other isoforms can utilize various saturated fatty acyl-CoAs as substrates, some isoforms exhibit substrate preference. For instance, mouse SCD3 has been shown to preferentially desaturate myristoyl-CoA and palmitoyl-CoA.[3]

Catabolism: Degradation of this compound

The primary catabolic pathway for this compound is mitochondrial beta-oxidation. This process systematically shortens the fatty acyl-CoA chain to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for energy generation via the citric acid cycle and electron transport chain.

Prior to oxidation, this compound must be activated to its CoA thioester, myristoleoyl-CoA, by an acyl-CoA synthetase in the cytoplasm. This activated form is then transported into the mitochondrial matrix.

The beta-oxidation of myristoleoyl-CoA (14:1n-5) proceeds through standard beta-oxidation cycles until the cis-double bond interferes with the process. Because the double bond is at the Δ9 position, it undergoes three standard cycles of beta-oxidation first. Each cycle consists of four enzymatic steps:

-

Acyl-CoA Dehydrogenase: Introduces a trans-Δ2 double bond.

-

Enoyl-CoA Hydratase: Hydrates the double bond.

-

3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group.

-

β-Ketoacyl-CoA Thiolase: Cleaves the chain, releasing acetyl-CoA.

After three cycles, the resulting molecule is a cis-Δ3-enoyl-CoA. The cis-Δ3 double bond is not a substrate for acyl-CoA dehydrogenase. An auxiliary enzyme, Δ³,Δ²-Enoyl-CoA Isomerase , is required to isomerize the cis-Δ3 double bond into a trans-Δ2 double bond. This product can then re-enter the standard beta-oxidation pathway for the final cycles.[4][5]

Quantitative Data Summary

Quantitative data for this compound metabolism is distributed across various studies and biological contexts. The following tables summarize available information.

Table 1: this compound Concentrations

| Analyte | Matrix/Tissue | Concentration/Level | Reference |

|---|---|---|---|

| This compound | Human Adipose Tissue | ~0.3 - 0.7% of total fatty acids | [6] |

| this compound | Human Serum/Plasma | Optimal Range: 0.8 - 9.7 µmol/L |[7] |

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibitor | IC₅₀ / EC₅₀ | Assay System | Reference |

|---|---|---|---|---|

| SCD1 | Sterculate | EC₅₀: 247 nM | Cell-based (HepG2) | [8] |

| SCD1 | CGX0168 | IC₅₀: 1.72 µM | Biochemical Assay | [9] |

| SCD1 | CGX0290 | IC₅₀: 1.52 µM | Biochemical Assay |[9] |

Signaling Pathways Involving this compound

This compound is not merely a metabolic intermediate; it also functions as a signaling molecule, sometimes referred to as a lipokine, influencing critical cellular pathways.

Wnt/β-Catenin and ERK Signaling

In human dermal papilla cells (DPCs), this compound has been shown to promote anagen (hair growth) signaling. It activates the Wnt/β-catenin pathway by increasing the phosphorylation of GSK3β and β-catenin, leading to β-catenin's nuclear translocation and subsequent gene expression.[10][11] Concurrently, it activates the ERK pathway. Both pathways contribute to increased DPC proliferation, autophagy, and cell cycle progression, demonstrating a direct role for this compound in regulating cell fate.[10][12]

Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose metabolism.[13][14] PPARα, highly expressed in tissues with high fatty acid oxidation rates like the liver and heart, is activated by fatty acids.[15] This activation leads to the upregulation of genes involved in fatty acid uptake, activation, and beta-oxidation. While direct binding studies for this compound are limited, as a fatty acid, it is expected to contribute to the pool of ligands that activate PPAR signaling, thereby influencing its own metabolic fate and systemic energy homeostasis.[13]

Experimental Protocols

Protocol for Measurement of SCD1 Activity in Cultured Cells

This protocol is adapted from methods using stable isotope-labeled substrates followed by LC/MS analysis.[8][16]

Objective: To quantify the conversion of a saturated fatty acid precursor (e.g., myristic acid) to its monounsaturated product (this compound) in a cell-based system.

Materials:

-

Cultured cells (e.g., HepG2) in 24-well plates.

-

Stable isotope-labeled myristic acid (e.g., [U-¹³C]-myristic acid).

-

Cell culture medium.

-

Test compounds (inhibitors/activators) and vehicle (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Lipid extraction solvents (e.g., hexane/isopropanol mixture).

-

LC/MS system.

Methodology:

-

Cell Culture: Seed cells in 24-well plates and grow to confluence.

-

Compound Incubation: Pre-incubate cells with the test compound or vehicle control for a defined period (e.g., 1-2 hours).

-

Substrate Addition: Remove the medium and add fresh medium containing the labeled myristic acid substrate. Incubate for a period sufficient for measurable conversion (e.g., 4-24 hours).

-

Cell Lysis & Lipid Extraction:

-

Wash cells with cold PBS.

-

Add an organic solvent mixture (e.g., hexane:isopropanol 3:2 v/v) to each well to lyse the cells and extract total lipids.

-

Vortex/shake and centrifuge to pellet cell debris.

-

Transfer the supernatant containing lipids to a new tube.

-

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute in a suitable solvent for LC/MS analysis.

-

LC/MS Analysis:

-

Inject the sample into an LC/MS system equipped with a suitable column (e.g., C18).

-

Develop a method to separate myristic acid and this compound.

-

Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the labeled precursor ([U-¹³C]-myristic acid) and the labeled product ([U-¹³C]-myristoleic acid).

-

-

Data Analysis: Calculate SCD1 activity as the ratio of the product peak area to the sum of precursor and product peak areas: Activity = [¹³C-Myristoleate] / ([¹³C-Myristate] + [¹³C-Myristoleate]).

Protocol for In-Vitro Fatty Acid Beta-Oxidation Assay

This protocol is based on measuring the production of acid-soluble metabolites from a radiolabeled fatty acid substrate in isolated mitochondria or cell suspensions.[17][18]

Objective: To measure the rate of mitochondrial beta-oxidation of a given fatty acid.

Materials:

-

Isolated mitochondria or cell suspension (e.g., primary hepatocytes).

-

Radiolabeled fatty acid (e.g., [1-¹⁴C]-myristoleic acid or [9,10-³H]-myristoleic acid) complexed to fatty-acid-free BSA.

-

Assay buffer (e.g., Krebs-Ringer buffer).

-

L-Carnitine.

-

Perchloric acid (PCA).

-

Scintillation vials and scintillation fluid.

Methodology:

-

Preparation of Reaction Mixture: Prepare an assay buffer containing the radiolabeled fatty acid-BSA complex and L-carnitine. Warm to 37°C.

-

Initiate Reaction: Add the cell suspension or isolated mitochondria to the pre-warmed reaction mixture to start the assay. Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid. This precipitates intact, long-chain fatty acids while leaving short-chain, acid-soluble metabolites (ASMs), like acetyl-CoA, in the supernatant.

-

Separation: Centrifuge the samples at high speed to pellet the precipitated macromolecules and un-metabolized substrate.

-

Quantification:

-

Carefully transfer a known volume of the supernatant (containing the radiolabeled ASMs) to a scintillation vial.

-

Add scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis: The rate of beta-oxidation is proportional to the amount of radioactivity measured in the acid-soluble fraction per unit of time per amount of protein. A blank control (reaction stopped at time zero) should be run to subtract background counts.

Conclusion and Future Directions

This compound is a metabolically active fatty acid with defined pathways for its synthesis by SCD1 and degradation via mitochondrial beta-oxidation. Beyond its role in energy metabolism, it acts as a signaling molecule, notably through the Wnt/β-catenin and ERK pathways. The quantitative data highlight its presence in human tissues and the potential for pharmacological modulation of its synthesis. The provided protocols offer robust methods for investigating its metabolism in experimental settings.

Future research is needed to fully elucidate the specific kinetic parameters of the enzymes involved in this compound metabolism, explore its role as a ligand for other nuclear receptors, and further investigate its therapeutic potential in areas such as metabolic disease, oncology, and regenerative medicine.

References

- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Stearoyl-CoA Desaturase 1 in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jackwestin.com [jackwestin.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0002000) [hmdb.ca]

- 7. Myristoleic (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compartmentalization of stearoyl-coenzyme A desaturase 1 activity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Myristoleic Acid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated omega-5 fatty acid found in various natural sources, including the extract of Serenoa repens (saw palmetto), and is also produced endogenously.[1] Emerging research has highlighted its diverse biological activities, positioning it as a molecule of interest for therapeutic development. This compound has been shown to induce apoptosis in cancer cells, modulate key signaling pathways involved in cell growth and differentiation, and influence metabolic processes.[2][3][4] This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Core Signaling Pathways

This compound has been demonstrated to exert its biological effects through the modulation of several key signaling cascades. The following sections detail these pathways, supported by experimental evidence.

Apoptosis Induction in Cancer Cells

This compound has been identified as a cytotoxic component that induces both apoptosis and necrosis in human prostate carcinoma LNCaP cells.[2] This process is partially dependent on the activation of caspases, key mediators of apoptosis.[2]

| Concentration (µg/mL) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |

| 100 | 8.8 | 8.1 | [2] |

This protocol is adapted from standard methods for assessing nuclear morphology changes in apoptotic cells.[3][5][6]

Materials:

-

LNCaP cells

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 staining solution (1 mg/mL stock in dH₂O)

-

Fluorescence microscope

Procedure:

-

Seed LNCaP cells in appropriate culture vessels and allow them to adhere.

-

Treat cells with desired concentrations of this compound for the specified duration (e.g., 24 hours).

-

Prepare the Hoechst 33342 staining solution by diluting the stock solution to a final concentration of 1 µg/mL in cell culture media.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

-

Immediately place the cells on ice to stop further dye uptake.

-

Observe the cells under a fluorescence microscope using a UV excitation filter (around 350 nm).

-

Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei. Necrotic cells will show uniformly stained nuclei with less bright fluorescence.

-

Quantify the percentage of apoptotic, necrotic, and viable cells by counting at least 200 cells per treatment group.

Activation of Wnt/β-catenin and ERK Pathways

In human dermal papilla cells (DPCs), this compound has been shown to promote anagen signaling by activating the Wnt/β-catenin and Extracellular signal-regulated kinase (ERK) pathways. This activation leads to increased cell proliferation and autophagy.[3]

| This compound Concentration (µM) | DPC Proliferation (% of Control) | Reference |

| 1 | 106.9 ± 1.0 | [7] |

| 5 | 107.4 ± 0.2 | [7] |

| 10 | 107.1 ± 7.2 | [7] |

Quantitative data for fold-change in Wnt reporter assays and ERK phosphorylation levels were not explicitly provided in the primary literature.

This protocol is based on standard reporter gene assays to measure the transcriptional activity of the Wnt/β-catenin pathway.[8][9]

Materials:

-

Dermal papilla cells (DPCs)

-

TCF/LEF luciferase reporter vector and a control vector (e.g., with a minimal promoter)

-

Transfection reagent

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed DPCs in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF luciferase reporter vector and a control vector for normalization (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After transfection, treat the cells with various concentrations of this compound.

-

Incubate for the desired period (e.g., 24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity. An increase in relative luciferase activity indicates activation of the Wnt/β-catenin pathway.

This protocol outlines the detection of phosphorylated ERK, a key indicator of ERK pathway activation.[10][11]

Materials:

-

Dermal papilla cells (DPCs)

-

This compound

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture DPCs and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify the band intensities to determine the relative level of ERK phosphorylation.

Inhibition of Osteoclastogenesis via RANKL/Src/Pyk2 Pathway

This compound has been found to inhibit the formation of osteoclasts and bone resorption. It achieves this by suppressing the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced activation of the tyrosine kinases Src and Pyk2.[12]

Specific quantitative data on the dose-dependent inhibition of Src and Pyk2 phosphorylation by this compound are not detailed in the available literature.

This protocol is for the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts and their identification by Tartrate-Resistant Acid Phosphatase (TRAP) staining.

Materials:

-

Bone marrow cells from mice

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL

-

Alpha-MEM medium with 10% FBS

-

This compound

-

TRAP staining kit

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF (e.g., 30 ng/mL) for 3 days to generate BMMs.

-

Plate the BMMs in a 96-well plate and culture them with M-CSF and RANKL (e.g., 50 ng/mL) in the presence of various concentrations of this compound for 4-5 days.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells for TRAP activity according to the manufacturer's instructions.

-

TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

Count the number of osteoclasts per well to assess the effect of this compound on osteoclastogenesis.

Potential Role in Brown Adipose Tissue (BAT) Activation

Research has indicated that this compound, produced by the gut microbiota, can reduce adiposity by activating brown adipose tissue (BAT) and promoting the formation of beige fat.[4] The precise molecular signaling cascade within the brown adipocytes initiated by this compound is an active area of investigation. It is hypothesized that fatty acids can activate Uncoupling Protein 1 (UCP1), a key protein in BAT thermogenesis.[9]

Direct quantitative data on the fold-change of UCP1 expression in brown adipocytes in response to different concentrations of this compound are not yet available in the literature.

Future Directions

The signaling pathways of this compound are a promising area of research with significant therapeutic potential. Future studies should focus on:

-

Elucidating the precise molecular mechanisms by which this compound activates the Wnt/β-catenin and ERK pathways.

-

Identifying the direct molecular targets of this compound in the apoptosis and osteoclastogenesis pathways.

-

Investigating the detailed signaling cascade initiated by this compound in brown adipocytes to understand its role in metabolic regulation.

-

Exploring the potential of this compound and its derivatives as therapeutic agents for cancer, bone disorders, and metabolic diseases through further preclinical and clinical studies.

This technical guide provides a foundational understanding of the known signaling pathways of this compound. As research in this field progresses, a more comprehensive picture of its molecular interactions and therapeutic applications will undoubtedly emerge.

References

- 1. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth inhibitory, antiandrogenic, and pro-apoptotic effects of punicic acid in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Uncoupling Protein 1 of Brown Adipocytes, the Only Uncoupler: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of myristoleic acid

An In-depth Technical Guide to Myristoleic Acid: Discovery, History, and Scientific Foundation

Introduction

This compound, systematically known as (9Z)-tetradecenoic acid, is an omega-5 monounsaturated fatty acid. While not as common in nature as other fatty acids like oleic or palmitic acid, it has garnered significant scientific interest for its diverse biological activities and therapeutic potential. This document provides a comprehensive overview of the discovery, history, and key technical data related to this compound, intended for researchers, scientists, and professionals in drug development. This compound is biosynthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1[1]. It is found in various natural sources, including the seed oil of plants from the Myristicaceae family, saw palmetto extract, nutmeg, butter, and milk[1][2].

Discovery and Historical Timeline

The history of this compound is intrinsically linked to the study of its saturated counterpart, myristic acid.

-

1841: Myristic acid (tetradecanoic acid) is first isolated from nutmeg (Myristica fragrans) by the Scottish chemist Lyon Playfair, which gives the acid its name[3]. This laid the groundwork for the eventual discovery of its unsaturated derivative.

-

1925: An isomeric form of this compound, 5-tetradecenoic acid, is discovered in the head oils of dolphins and whales by the Japanese chemist Mitsumaru Tsujimoto[4]. This was one of the earliest identifications of a C14:1 fatty acid in nature.

-

Post-1925: The primary isomer, 9-tetradecenoic acid, is identified as a major component in the seed oils of the Myristicaceae family, where it can constitute up to 30% of the oil content[1][4]. Further research established its presence in animal depot fats and dairy[4][5].

-

21st Century: Research focus shifts towards the biological activities of this compound. Studies begin to reveal its cytotoxic effects on cancer cells, its role in bone metabolism, and its anti-inflammatory and anti-microbial properties, positioning it as a molecule of interest for therapeutic development[2][6][7].

Physicochemical Properties

This compound is a long-chain fatty acid characterized by a 14-carbon chain with a single cis double bond at the ninth carbon (omega-5)[1][8]. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Systematic Name | (9Z)-Tetradecenoic acid | [9] |

| Synonyms | cis-9-Tetradecenoic acid, Myristoleate | [8][9] |

| Molecular Formula | C14H26O2 | [8][9] |

| Molecular Weight | 226.35 g/mol | [9] |

| Melting Point | -4.5 to -4 °C | [10] |

| Boiling Point | 144 °C at 0.6 mm Hg | [10] |

| Density | 0.9 g/mL at 25 °C | [10] |

| Solubility | Miscible in ethanol; Soluble in DMF and DMSO | [7] |

| Appearance | Colorless liquid | [10] |

Key Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, influencing several key signaling pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects, particularly against prostate cancer cells. It is a key cytotoxic component found in the extract of Serenoa repens (saw palmetto)[2][9].

-

Mechanism: It induces cell death through both apoptosis and necrosis in human prostatic carcinoma LNCaP cells[2][7]. At specific concentrations, it was found to induce apoptosis in 8.8% of cells and necrosis in 8.1% of cells[5][7]. This dual mechanism suggests its potential as a robust antitumor agent[2].

Bone Health and Osteoclast Inhibition

This compound plays a significant role in bone metabolism by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption.

-

Mechanism: It suppresses the kinase activity of Src by inhibiting N-myristoylation and indirectly blocks the phosphorylation of Pyk2[2]. This disruption of the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling cascade prevents osteoclast differentiation and the formation of the actin rings necessary for bone resorption[2][7].

Metabolic Regulation

Recent studies have highlighted the role of this compound in metabolic health, particularly in combating obesity.

-

Mechanism: this compound produced by the gut bacterium Enterococcus faecalis has been shown to upregulate brown adipocyte oxygen consumption and promote the formation of beige fat[2]. This activation of brown adipose tissue (BAT) enhances energy expenditure, leading to reduced weight gain in mouse models[2][11]. This discovery points to a novel gut microbiota-fatty acid-BAT axis in metabolic regulation[11].

Experimental Protocols and Methodologies

The study of this compound employs standard and advanced techniques in lipid analysis and cell biology.

Isolation and Identification

-

Source Material: Seed oil from Myristicaceae plants, saw palmetto extract, or dairy fat[1][4][5].

-

Protocol:

-

Lipid Extraction: Total lipids are extracted from the source material using a solvent system, typically a chloroform/methanol mixture, based on the Folch or Bligh-Dyer methods.

-

Saponification & Esterification: The extracted triglycerides are saponified (hydrolyzed) using a strong base (e.g., KOH) to release free fatty acids. These are then esterified, commonly to fatty acid methyl esters (FAMEs), using a reagent like boron trifluoride in methanol.

-

Chromatographic Analysis: The resulting FAME mixture is analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). This compound is identified by its specific retention time and mass spectrum compared to a known standard.

-

In Vivo Bone Resorption Model

-

Objective: To assess the effect of this compound on RANKL-induced bone loss in an animal model[12].

-

Protocol:

-

Model: 5-week-old C57BL/6 mice are used[12].

-

Induction of Bone Loss: Mice receive daily intraperitoneal (i.p.) injections of soluble RANKL (sRANKL) at a dose of 1 mg/kg for 4 days to stimulate osteoclast activity[12]. A control group receives a vehicle (PBS).

-

Treatment: Twelve hours after the sRANKL injection, treatment groups receive daily i.p. injections of this compound at varying doses (e.g., 0.2 mg/kg and 2 mg/kg) for 4 days[12].

-

Analysis: After the treatment period, femurs are harvested for histological analysis. Bone sections are stained for tartrate-resistant acid phosphatase (TRAP), an osteoclast marker. Key indices such as osteoclast surface per bone surface (Oc.S/BS) and the number of osteoclasts per bone perimeter (N.Oc/B.Pm) are quantified to determine the extent of bone resorption[12].

-

Conclusion and Future Directions

From its early discovery as a component of plant and marine oils to its current status as a bioactive lipid with therapeutic potential, this compound has a rich scientific history. Its demonstrated efficacy in inducing cancer cell apoptosis, inhibiting bone loss, and modulating metabolism makes it a compelling candidate for drug development. Future research should focus on elucidating the precise molecular targets of this compound, exploring its bioavailability and pharmacokinetics, and conducting further preclinical and clinical studies to validate its therapeutic applications in oncology, osteoporosis, and metabolic disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. metabolon.com [metabolon.com]

- 3. Myristic acid - Wikipedia [en.wikipedia.org]

- 4. Myristoleic acid | Cyberlipid [cyberlipid.gerli.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. caymanchem.com [caymanchem.com]

- 8. CAS 544-64-9: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound | C14H26O2 | CID 5281119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 544-64-9 [m.chemicalbook.com]

- 11. This compound produced by enterococci reduces obesity through brown adipose tissue activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

Endogenous Production of Myristoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous production of myristoleic acid, a monounsaturated fatty acid with emerging biological significance. The document details its biosynthetic pathway, physiological roles, and interactions with key signaling cascades. It also includes comprehensive experimental protocols for the quantification of this compound and the assessment of its synthesis, alongside quantitative data on its distribution.

Biosynthesis of this compound

This compound (cis-9-tetradecenoic acid) is endogenously synthesized from the saturated fatty acid, myristic acid (tetradecanoic acid). The primary and rate-limiting step in this conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein located in the endoplasmic reticulum.[1][2] The biosynthesis process involves the following key stages:

-

Acylation of Myristic Acid: Myristic acid, derived from either de novo synthesis or dietary sources, is first activated to its coenzyme A (CoA) derivative, myristoyl-CoA.

-

Desaturation by SCD1: Myristoyl-CoA serves as a substrate for SCD1. In a complex series of redox reactions, SCD1 introduces a double bond at the delta-9 position of the fatty acyl chain. This reaction requires molecular oxygen, NADH, and the electron transport components, cytochrome b5 and NADH-cytochrome b5 reductase.[2] The product of this desaturation is myristoleoyl-CoA.

-

Hydrolysis: Myristoleoyl-CoA can then be hydrolyzed to release the free fatty acid, this compound.

The expression and activity of SCD1 are subject to tight regulation by various factors, including diet, hormones, and cellular metabolic status, which in turn dictates the rate of this compound synthesis.[3]

Quantitative Data on this compound Distribution

This compound is generally found in low concentrations in human tissues compared to other fatty acids. Its levels can be influenced by dietary intake of myristic acid and the activity of SCD1.

| Tissue/Fluid | Species | Condition | Concentration/Percentage of Total Fatty Acids |

| Adipose Tissue | Human | Normal | 0.3 - 0.7% |

| Placenta | Human | Normal | Detected |

| Serum/Plasma | Human | Normal | Detected and Quantifiable |

| Butter | Bovine | - | 900 - 1200 mg/100g |

| Beef/Veal | Bovine | - | 0 - 424 mg/100g |

| Prostate Cancer Cells (LNCaP) | Human | In vitro, SCD1 active | Ratio of palmitoleic/palmitic acid used as a surrogate for SCD1 activity |

| Prostate Cancer Xenografts | Mouse | SCD1 inhibition | Decreased ratio of 16:1n-7/16:0 |

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.

Inhibition of RANKL-Mediated Osteoclastogenesis

This compound has been demonstrated to inhibit the formation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway. The proposed mechanism involves the inhibition of N-myristoyl-transferase, an enzyme that attaches myristic acid to proteins. This myristoylation is a critical post-translational modification for the proper localization and function of Src, a non-receptor tyrosine kinase. By inhibiting N-myristoyl-transferase, this compound prevents the activation of Src and its downstream effector, Pyk2, thereby disrupting the cytoskeletal rearrangements necessary for osteoclast function and bone resorption.[4][5]

Activation of the Wnt/β-catenin Signaling Pathway

In dermal papilla cells, which are crucial for hair follicle development and growth, this compound has been shown to promote cell proliferation by activating the canonical Wnt/β-catenin signaling pathway.[6][7] The activation of this pathway by this compound leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β). This prevents the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell cycle progression and proliferation.[6][7][8] While the direct upstream target of this compound in this pathway is yet to be fully elucidated, it is known that other monounsaturated fatty acids, such as palmitoleic acid, can be attached to Wnt proteins, a modification essential for their secretion and activity.[9]

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a generalized method for total lipid extraction, suitable for subsequent fatty acid analysis.

Protocol:

-

Sample Preparation: For cultured cells, wash with phosphate-buffered saline (PBS) and collect a cell pellet. For tissues, homogenize in a suitable buffer on ice.[10]

-

Solvent Addition: To the cell pellet or tissue homogenate, add a 20-fold volume of a chloroform:methanol (2:1, v/v) solution.[11]

-

Homogenization: Thoroughly vortex or homogenize the sample to ensure complete lipid extraction.[11]

-

Phase Separation: Add 0.2 volumes of 0.9% sodium chloride solution to the mixture and vortex.[11]

-

Centrifugation: Centrifuge the sample to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower (chloroform) phase, which contains the lipids, using a glass Pasteur pipette.[12]

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C for further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. This compound inhibits osteoclast formation and bone resorption by suppressing the RANKL activation of Src and Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. This compound Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Myristoleic Acid in Marine Organisms: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Myristoleic acid (cis-9-tetradecenoic acid), a monounsaturated omega-5 fatty acid, is emerging as a molecule of significant interest within the scientific community, particularly for its prevalence in various marine organisms and its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, presence in marine life, and its purported roles in anti-cancer, anti-inflammatory, and bone health-related signaling pathways. Detailed experimental protocols for the extraction, identification, and functional analysis of this compound are provided, alongside quantitative data and visual representations of key biological processes to support further research and drug development initiatives.

Introduction

This compound is a 14-carbon monounsaturated fatty acid biosynthesized from its saturated counterpart, myristic acid, by the action of the enzyme stearoyl-CoA desaturase-1 (SCD-1)[1]. While not as common in nature as other fatty acids, it is found in the depot fats of many marine and terrestrial animals[2]. Marine ecosystems, with their vast biodiversity, represent a rich and largely untapped source of this intriguing fatty acid. This compound has garnered attention for its cytotoxic effects on cancer cells, its ability to modulate inflammatory responses, and its influence on bone metabolism[3][4][5][6]. This guide aims to consolidate the current knowledge on this compound from marine sources to facilitate its exploration for novel therapeutic interventions.

Biosynthesis of this compound

The primary pathway for the synthesis of this compound in organisms, including marine life, is the desaturation of myristic acid. This reaction is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD-1), which introduces a double bond at the delta-9 position of the fatty acid chain.

Occurrence and Quantitative Data in Marine Organisms

This compound is present in a variety of marine organisms, from microorganisms to fish. The concentration of this fatty acid can vary significantly depending on the species, geographical location, and environmental factors. The following tables summarize the quantitative data on this compound content in different marine organisms, expressed as a percentage of total fatty acids.

Table 1: this compound Content in Marine Fish

| Species | Common Name | Tissue | This compound (% of Total Fatty Acids) | Reference |

| Sillago sihama | Silver sillago | Muscle | 2.95 | [7] |

| Odontamblyopus rubicundus | Ruby goby | Muscle | 2.99 | [7] |

| Harpadon nehereus | Bombay duck | Muscle | 7.47 | [7] |

| Lateolabrax japonicus | Japanese seabass | Muscle | 2.54 | [7] |

| Selaroidea leptolepis | Yellowstripe scad | Muscle | 5.24 | [7] |

| Cynoglossus lida | Tonguesole | Muscle | 5.15 | [7] |

| Various deep-sea fish | - | Muscle | 0.86 - 49.63 (SFA), 0.29 - 50.09 (MUFA) | [3] |

Table 2: this compound Content in Marine Invertebrates

| Species | Common Name | This compound (% of Total Fatty Acids) | Reference |

| Various echinoderms | Sea cucumbers, sea urchins, etc. | Present, variable | [8][9] |

| Various marine bivalves | - | Present, variable | [10] |

Table 3: this compound Content in Marine Microalgae and Macroalgae

| Species | Phylum/Group | This compound (% of Total Fatty Acids) | Reference |

| Tisochrysis lutea | Haptophyta | 0.82 | [11] |

| Various marine microalgae | - | Minor component | [7] |

| Various marine macroalgae | Chlorophyta, Rhodophyta, Phaeophyta | Present, variable | [12][13] |

Therapeutic Potential and Signaling Pathways

This compound has demonstrated a range of biological activities with therapeutic potential. These effects are mediated through its interaction with various cellular signaling pathways.

Anti-Cancer Activity

This compound has been shown to induce apoptosis and necrosis in cancer cells. A key mechanism is likely through the modulation of Src kinase activity. The precursor, myristic acid, is essential for the myristoylation of Src kinase, a post-translational modification that is critical for its membrane localization and oncogenic signaling. By potentially interfering with this process or through other mechanisms, this compound can disrupt cancer cell proliferation and survival.

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties, potentially through the inhibition of the NF-κB and 5-lipoxygenase (5-LOX) pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Bone Health

This compound has been shown to inhibit osteoclast formation and bone resorption. This effect is mediated by the suppression of the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway. Specifically, this compound attenuates the RANKL-induced tyrosine phosphorylation of Src and Pyk2, key signaling molecules in osteoclast differentiation and function[5][6].

Experimental Protocols

Lipid Extraction from Marine Tissues

The following is a generalized protocol for the extraction of total lipids from marine tissues, based on the widely used Folch and Bligh & Dyer methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Myristoleic acid | Cyberlipid [cyberlipid.gerli.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits osteoclast formation and bone resorption by suppressing the RANKL activation of Src and Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Fatty Acids of Echinoderms: Diversity, Current Applications and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Lipid Profile of Eight Echinoderm Species by RPLC-Triple TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of Selected Microalgae Species as Potential Sources of Nutrients and Antioxidants [mdpi.com]

- 12. psecommunity.org [psecommunity.org]

- 13. The molecular mechanism of the inhibition by licofelone of the biosynthesis of 5-lipoxygenase products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of Myristoleic Acid in Tissues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleic acid (cis-9-tetradecenoic acid) is a monounsaturated omega-5 fatty acid that plays a significant role in various biological processes. It is produced from myristic acid by the enzyme delta-9 desaturase.[1] Found in various natural sources, including milk products and certain plant oils, this compound has garnered increasing interest within the scientific community.[1][2] Its involvement in cellular signaling, potential as a therapeutic agent, and association with various physiological and pathological states make its accurate quantification in tissues a critical aspect of research and drug development.[3][4][5]

This document provides detailed application notes and protocols for the quantification of this compound in biological tissues, intended for researchers, scientists, and professionals in drug development.

Applications

The quantification of this compound in tissues is pertinent to a wide range of research areas:

-

Metabolic Research: Studying the role of this compound in lipid metabolism and its association with metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD).[4]

-

Oncology: Investigating the cytotoxic effects of this compound on cancer cells and its potential as an anti-cancer agent.[3][5][6]

-

Immunology and Inflammation: Exploring its role in modulating immune responses and its potential anti-inflammatory properties.

-

Bone Biology: Understanding its inhibitory effects on osteoclast formation and its potential therapeutic application in bone disorders like osteoporosis.[4][6]

-

Dermatology: Investigating its effects on skin and hair, including its potential as a treatment for acne and alopecia.[4]

-

Pharmacokinetics and Drug Development: Assessing the tissue distribution and concentration of this compound when administered as a therapeutic agent.

Quantitative Data of this compound in Tissues

The concentration of this compound can vary significantly between different tissues and physiological states. The following table summarizes representative quantitative data from various studies. It is important to note that values can be influenced by factors such as diet, age, and species.

| Tissue/Sample Type | Species | Concentration/Level | Analytical Method | Reference |

| Adipose Tissue | Human | ~0.3 - 0.7% of total fatty acids | Not Specified | [1] |

| Plasma | Human | Detectable | LC-MS/MS | [7] |

| Serum | Human | Detectable | GC-MS | [8] |

| Whole Blood | Human | Detectable | GC-MS | [8] |

| Retina | Bovine | Present (in recoverin) | Not Specified | [9] |

| Heart Mitochondria | Bovine | < 0.3% of total fatty acids | Not Specified | [9] |

| Liver Mitochondria | Bovine | < 0.3% of total fatty acids | Not Specified | [9] |

Experimental Protocols

Accurate quantification of this compound in tissues requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.

Protocol 1: Quantification of Total this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acids, including this compound, from tissue samples. It involves lipid extraction, saponification to release fatty acids from complex lipids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

-

Tissue sample

-

Internal Standard (e.g., deuterated myristic acid)

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Hexane, HPLC grade

-

Boron trifluoride (BF3) in methanol (14%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., SP-2560)

Procedure:

-

Sample Homogenization and Lipid Extraction (Folch Method):

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add the tissue to a glass tube with a known amount of internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

-

Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer containing the lipids into a new glass tube.

-

Repeat the extraction of the remaining aqueous layer and pellet with another 2 mL of chloroform:methanol (2:1, v/v).

-

Pool the organic extracts and dry the solvent under a stream of nitrogen gas.

-

-

Saponification:

-

To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

-

Incubate the mixture at 80°C for 1 hour to hydrolyze the ester linkages and release the fatty acids.

-

Allow the sample to cool to room temperature.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-